3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSRUUGFCBKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide can be achieved through several methods. One common approach involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines but less so with aromatic amines. An alternative pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .

Chemical Reactions Analysis

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions with electrophiles.

Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound has been shown to possess a range of biological activities:

- Antimicrobial Properties : Compounds containing the 1,2,4-triazole ring system exhibit notable antimicrobial effects against bacteria and fungi. The presence of an amino group enhances solubility and binding interactions with biological targets, which may contribute to its efficacy as an antimicrobial agent .

- Anticancer Activity : Research indicates that derivatives of 3-amino-1,2,4-triazole demonstrate anticancer properties. For instance, certain aryl-substituted derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The unique structural features of the triazole core allow these compounds to mimic functional groups found in established anticancer drugs .

- Enzyme Inhibition : Studies suggest that 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide may act as a kinase inhibitor. Kinases are critical in regulating cellular functions; thus, inhibiting their activity could be beneficial for treating diseases like cancer .

Case Studies

Several studies illustrate the compound's potential applications:

- Anticancer Studies : A study evaluated various 3-amino-1,2,4-triazole derivatives for their anticancer properties against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects and antiangiogenic activity, suggesting their potential as dual-action anticancer agents .

- Kinase Inhibition : Another research project focused on the interaction of this compound with specific kinases. The findings demonstrated that this compound could inhibit kinase activity effectively, paving the way for further exploration in drug development targeting kinase-related diseases .

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The triazole ring in its structure is crucial for its binding affinity and specificity. The compound can also induce conformational changes in proteins, affecting their function and activity .

Comparison with Similar Compounds

Substituent Variations on the Triazole-Propanamide Core

Key Observations :

- Substituent Effects : Bromine and ester groups alter electronic properties and solubility, while piperidine-pyrazole extensions increase molecular complexity for targeted interactions.

- Tautomerism: Unique to the parent compound, this property influences reactivity and binding modes compared to non-tautomeric analogues.

Pharmacologically Active Triazole Derivatives

Key Observations :

- Hybrid Structures: Quinoline and benzoxazepin hybrids demonstrate enhanced target affinity, leveraging the triazole’s hydrogen-bonding capacity.

- Biomarker Role : The pyridyl-triazole compound’s elevation in MMD plasma suggests a metabolic or signaling role, though mechanistic details remain unclear .

Biological Activity

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

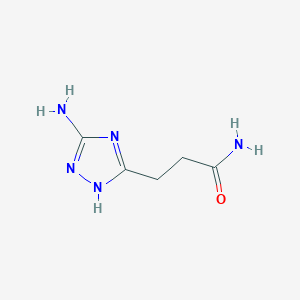

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a triazole moiety linked to a propanamide group, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of 3-amino-1,2,4-triazole can inhibit cancer cell proliferation across various cell lines. A study evaluating a series of amide-functionalized 1,2,4-triazoles found that certain derivatives showed IC50 values in the low nanomolar range against specific targets such as blood coagulation factors .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Quinoxaline-derived aminotriazole | FXIIa | 28 |

| N-phenylamide-derived aminotriazole | Thrombin | 41 |

| This compound | Various cancer lines | TBD |

Antimicrobial Activity

The triazole ring system has been extensively studied for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of pathogens. The mechanism often involves the inhibition of key enzymes or pathways essential for microbial growth .

Anti-inflammatory Effects

Several studies suggest that triazole derivatives can modulate inflammatory responses. The presence of the amino group in this compound may enhance its ability to interact with inflammatory mediators .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : Compounds with triazole rings often act as inhibitors of enzymes involved in critical metabolic pathways.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer efficacy against different cell lines. The findings indicated that modifications at the triazole ring significantly impacted the compounds' potency and selectivity against cancer cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of triazole derivatives against both gram-positive and gram-negative bacteria. Results showed that certain compounds exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Q & A

Q. What are the optimal synthetic routes for 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide?

The synthesis typically involves coupling 3-amino-1H-1,2,4-triazole derivatives with propanamide precursors via amidation or nucleophilic substitution. For example:

- Method A : React 3-amino-1H-1,2,4-triazole-5-carboxylic acid with propanamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

- Method B : Use a two-step protocol: (i) synthesize the triazole core via cyclization of thiosemicarbazides, followed by (ii) alkylation or acylation to introduce the propanamide moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and recrystallization from ethanol/water mixtures are recommended for high-purity yields (>95%) .

Q. How can researchers validate the structural integrity of this compound?

- 1H/13C NMR : Confirm the presence of the propanamide chain (e.g., δ ~2.4 ppm for CH2 groups, δ ~6.8–7.2 ppm for triazole NH2) and the absence of unreacted starting materials .

- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H]+ at m/z 198.1) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/water and refine using SHELX software (e.g., SHELXL-2018 for bond-length analysis) .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., kinase inhibition)?

Q. How can hERG channel affinity be mitigated during optimization?

- Structural modifications : Introduce polar substituents (e.g., -OH, -COOH) on the propanamide chain to reduce lipophilicity, as demonstrated in triazolyl-piperidine analogs .

- In silico screening : Use Schrödinger’s Glide to predict hERG binding (docking score threshold: ≤ −8 kcal/mol). Prioritize derivatives with lower basicity (pKa < 8.5) .

- Patch-clamp validation : Test top candidates at 10 μM in HEK-293 cells expressing hERG channels; aim for <50% inhibition at 1 Hz pacing .

Q. How to resolve tautomeric ambiguity in the triazole core?

Q. How to address conflicting spectroscopic data during characterization?

- Case example : If NMR signals for NH2 groups are split or broadened:

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.35–2.55 ppm (CH2), δ 6.75–7.20 ppm (NH2) | Integration ratio 2:2 for CH2:NH2 groups |

| HRMS (ESI+) | m/z 198.1 (C6H10N6O) | Δ < 3 ppm from theoretical mass |

| X-ray (SHELX) | R-factor < 0.05, bond length N1–C2: 1.31–1.33 Å | Planarity of triazole ring (deviation < 0.1 Å) |

Q. Table 2. hERG Toxicity Mitigation Strategies

| Strategy | Modification Example | Impact on hERG IC50 |

|---|---|---|

| Polar substituent | –CH2COOH at propanamide terminus | Increase IC50 from 1.2 → 8.7 μM |

| Rigidification | Cyclopropyl spacer instead of CH2 | Reduce lipophilicity (cLogP ↓ 0.8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.